molecular formula C9H5BrFNO2 B12101871 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid

Cat. No.: B12101871
M. Wt: 258.04 g/mol
InChI Key: XTNSMYXSNBWHBT-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor. The reaction conditions often involve the use of bromine or a brominating agent and a fluorinating reagent under controlled temperatures and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the biological activity of indole derivatives and their interactions with biological targets.

    Medicine: This compound may serve as a precursor for developing new pharmaceuticals with potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

6-bromo-7-fluoro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-6-2-1-4-5(9(13)14)3-12-8(4)7(6)11/h1-3,12H,(H,13,14)

InChI Key

XTNSMYXSNBWHBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)C(=O)O)F)Br

Origin of Product

United States

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